molecular formula C21H21N3O2S B13940429 5-(6-Formylquinolin-4-yl)-n-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide

5-(6-Formylquinolin-4-yl)-n-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide

Cat. No.: B13940429
M. Wt: 379.5 g/mol
InChI Key: KYSVOADREVRKCE-UHFFFAOYSA-N
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Description

5-(6-Formylquinolin-4-yl)-n-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide is a complex organic compound that features a quinoline ring, a thiophene ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Formylquinolin-4-yl)-n-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction.

    Coupling Reactions: The quinoline and thiophene rings can be coupled using Suzuki or Stille coupling reactions.

    Formation of the Carboxamide: The carboxamide group can be introduced through amidation reactions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: The compound can be used in the synthesis of organic semiconductors.

Biology

    Drug Development: The compound can be investigated for its potential as a therapeutic agent due to its unique structural features.

Medicine

    Anticancer Research: The compound can be studied for its potential anticancer properties.

Industry

    Organic Electronics: The compound can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(6-Formylquinolin-4-yl)-n-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide would depend on its specific application. For example, in drug development, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid.

Uniqueness

5-(6-Formylquinolin-4-yl)-n-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

5-(6-formylquinolin-4-yl)-N-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide

InChI

InChI=1S/C21H21N3O2S/c25-14-15-3-4-18-17(13-15)16(7-8-22-18)19-5-6-20(27-19)21(26)23-9-12-24-10-1-2-11-24/h3-8,13-14H,1-2,9-12H2,(H,23,26)

InChI Key

KYSVOADREVRKCE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC=C(S2)C3=C4C=C(C=CC4=NC=C3)C=O

Origin of Product

United States

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